molecular formula C19H13NO7 B077216 Ekatetrone CAS No. 12794-19-3

Ekatetrone

Cat. No. B077216
CAS RN: 12794-19-3
M. Wt: 367.3 g/mol
InChI Key: QZENCFIHIPLZMU-UHFFFAOYSA-N
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Description

Ekatetrone is a novel chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is a member of the class of compounds known as tetrazoles, which are characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is of particular interest due to its potential as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegeneration. In

Mechanism of Action

The mechanism of action of Ekatetrone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and survival. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to protect neurons from oxidative stress and other forms of damage, preserving their function and preventing neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of Ekatetrone is its versatility in various disease states. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for a variety of therapeutic applications. Additionally, this compound has been shown to have low toxicity and excellent bioavailability, making it a safe and effective treatment option.
One limitation of this compound is its relatively recent discovery, which means that there is still much to learn about its mechanism of action and potential applications. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise. Finally, there is a need for further research to determine the optimal dosage and administration of this compound in various disease states.

Future Directions

There are many future directions for research on Ekatetrone. One area of interest is the development of novel this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various disease states. Furthermore, there is a need for clinical trials to determine the safety and efficacy of this compound in humans. Finally, there is a need for further research to elucidate the mechanism of action of this compound and its potential applications in other disease states.

Scientific Research Applications

Ekatetrone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Furthermore, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

12794-19-3

Molecular Formula

C19H13NO7

Molecular Weight

367.3 g/mol

IUPAC Name

2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide

InChI

InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22)

InChI Key

QZENCFIHIPLZMU-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O

Other CAS RN

12794-19-3

synonyms

1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone
ekatetrone

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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